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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B15603243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)
properties of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase
(sAC), in mouse models. The data and protocols summarized herein are derived from key
preclinical studies to support further research and development of this compound.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of TDI-10229 has been characterized in mice following both
intravenous (IV) and oral (PO) administration. The compound exhibits favorable properties,
including good oral bioavailability, supporting its use as an in vivo tool compound.[1][2]
Quantitative data from these studies are presented below.

Table 1: Pharmacokinetic Parameters of TDI-10229 in
Mice
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R Intra\-le-nous- (1v) Oral (PO) Administration (5
Administration (1 mg/kg) mgl/kg)

Dose 1 mg/kg 5 mg/kg

Cmax - 15.5 uM

Tmax - 0.5h

AUC (0-last) 3.1 uM-h 27.5 uM-h

AUC (0-inf) 3.1 pM:h 27.8 UM-h

t1/2 1.8h 2.1h

CL (Clearance) 5.3 mL/min/kg

Vss (Volume of Distribution) 0.8 L/kg

F (Bioavailability) - 59%

MRT (Mean Residence Time) - 3.95 h[3]

Data for IV and PO administration, with the exception of MRT, are derived from the
supplementary information of Fushimi et al., 2021.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of
TDI-10229 in mice, as described in the primary literature.

Animal Models

e Species: Mouse
e Strain: CD-1 (Male)

e Number of Animals: 3 per timepoint

Dosing and Sample Collection

Intravenous (V) Administration:
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Dose: 1 mg/kg

Vehicle: 10% DMSO, 10% Solutol, 80% Saline

Route: Intravenous injection

Blood Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Oral (PO) Administration:

Dose: 5 mg/kg

Vehicle: 0.5% Methylcellulose in water

Route: Oral gavage

Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Blood samples were collected into EDTA-containing tubes. Plasma was separated by
centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of TDI-10229 in plasma samples was determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow
Visualizations

To facilitate a deeper understanding of TDI-10229's mechanism of action and the experimental
design of the pharmacokinetic studies, the following diagrams have been generated using
Graphviz (DOT language).

TDI-10229 Mechanism of Action: Inhibition of Soluble
Adenylyl Cyclase (sAC) Signaling Pathway

TDI-10229 acts as a potent inhibitor of soluble adenylyl cyclase (SAC), an enzyme responsible
for the synthesis of the second messenger cyclic AMP (cCAMP) from ATP. Unlike

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15603243?utm_src=pdf-body
https://www.benchchem.com/product/b15603243?utm_src=pdf-body
https://www.benchchem.com/product/b15603243?utm_src=pdf-body
https://www.benchchem.com/product/b15603243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

transmembrane adenylyl cyclases, sAC is regulated by bicarbonate (HCO3-) and calcium
(Ca2+) ions.[2] By inhibiting SAC, TDI-10229 effectively reduces intracellular cAMP levels,

thereby modulating downstream signaling pathways.

Regulatory Inputs
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TDI-10229 inhibits the sAC signaling pathway.
Experimental Workflow for Mouse Pharmacokinetic
Studies

The following diagram illustrates the key steps in the in vivo pharmacokinetic evaluation of TDI-

10229 in mouse models.
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Workflow for TDI-10229 mouse pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl
Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetic Properties
of TDI-10229 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603243#pharmacokinetic-properties-of-tdi-10229-
in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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